molecular formula C21H20O4 B10848521 eryvarin D

eryvarin D

Cat. No.: B10848521
M. Wt: 336.4 g/mol
InChI Key: BYZVMAQRPFEPSV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eryvarin D involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from the roots of Erythrina variegata. The roots are macerated with solvents such as acetone, and the resulting extract is subjected to repeated silica gel column chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Eryvarin D undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Comparison with Similar Compounds

Eryvarin D is part of a group of isoflavonoids isolated from Erythrina species. Similar compounds include:

Uniqueness of this compound

This compound stands out due to its potent antibacterial activity against methicillin-resistant Staphylococcus aureus and its potential as a lead compound for developing new antibiotics . Its diverse biological activities make it a valuable compound for further research and development .

Properties

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

9-methoxy-10-(3-methylbut-2-enyl)-6H-[1]benzofuro[3,2-c]chromen-3-ol

InChI

InChI=1S/C21H20O4/c1-12(2)4-6-15-18(23-3)9-8-14-17-11-24-19-10-13(22)5-7-16(19)21(17)25-20(14)15/h4-5,7-10,22H,6,11H2,1-3H3

InChI Key

BYZVMAQRPFEPSV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC3=C2COC4=C3C=CC(=C4)O)OC)C

Origin of Product

United States

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